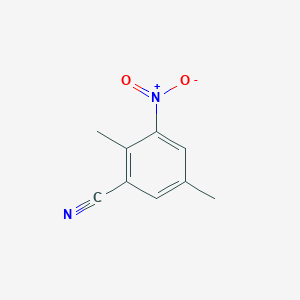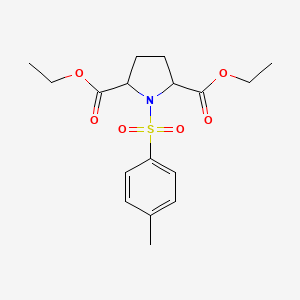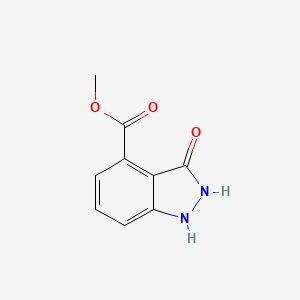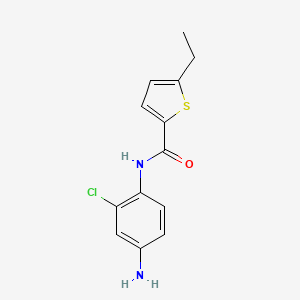
N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide
Descripción general
Descripción
N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide, also known as ACEA, is a synthetic compound that belongs to the class of cannabinoids. ACEA has been extensively studied for its potential therapeutic effects, particularly in the treatment of pain, inflammation, and neurological disorders.
Aplicaciones Científicas De Investigación
Radiosensitizers and Bioreductively Activated Cytotoxins : A series of nitrothiophene-5-carboxamides, closely related to the compound , have been synthesized and evaluated for their potential as radiosensitizers and selective cytotoxins. These compounds have shown promising results in vitro for radiosensitizing hypoxic mammalian cells and as bioreductively activated cytotoxins (Threadgill et al., 1991).
Anti-Inflammatory and Antioxidant Activity : Derivatives of a similar compound, 2-Amino-N- (3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta [b] thiophene-3-carboxamide, have been synthesized and shown to exhibit anti-inflammatory and antioxidant activities comparable to ibuprofen and ascorbic acid, respectively (Kumar et al., 2008).
Synthesis of Derivatives : The synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, a compound structurally similar to N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide, has been reported. The synthesis involves using 4-chlorobenzenamine as a starting material (Kan, 2015).
Molluscicidal Properties : Another study focused on thiazolo[5,4-d]pyrimidines, which are structurally related to the compound , found that these compounds possess molluscicidal properties, potentially useful in the control of schistosomiasis (El-bayouki & Basyouni, 1988).
Antibacterial and Antifungal Activities : New Quinazolines, structurally related, have been synthesized and shown to exhibit antibacterial and antifungal activities. These activities were tested on various bacteria and fungi, including Eschericia coli and Staphylococcus aureus (Desai et al., 2007).
Synthesis of Novel Heterocyclic Derivatives : The synthesis of novel heterocyclic thienoquinoline derivatives, structurally related to the compound of interest, has been reported. These derivatives have potential applications in various biological fields (Awad et al., 1991).
Propiedades
IUPAC Name |
N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-2-9-4-6-12(18-9)13(17)16-11-5-3-8(15)7-10(11)14/h3-7H,2,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAIHNKHBKOUFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1423389.png)
![N-(2,3-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1423390.png)
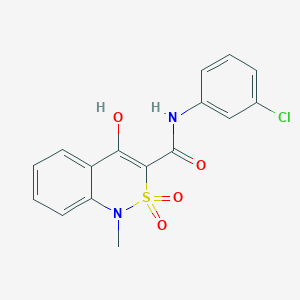
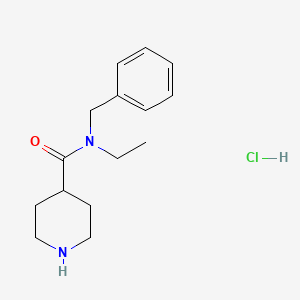
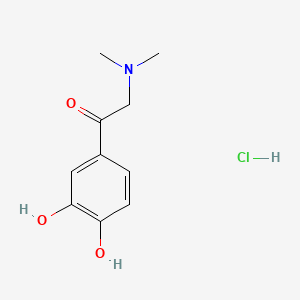
![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone](/img/structure/B1423395.png)
![N-(2,2-dimethoxyethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B1423396.png)
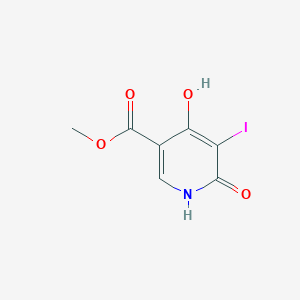
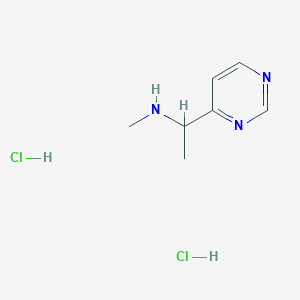
![7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1423402.png)
